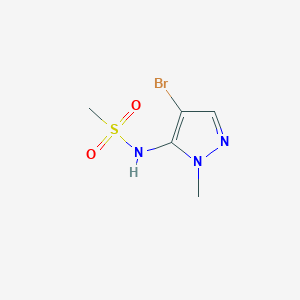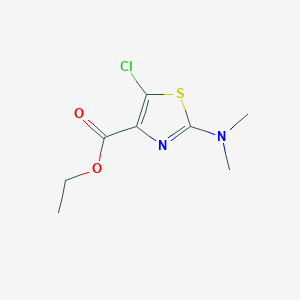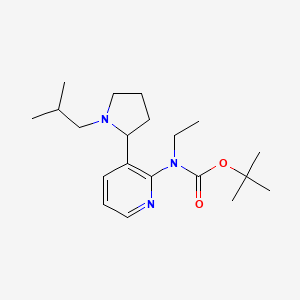
tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a pyrrolidine ring attached to a pyridine ring. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine ring. The tert-butyl and ethyl groups are then added through a series of reactions involving carbamate formation. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new materials and catalysts .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may also serve as a precursor for the synthesis of biologically active compounds .
Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. It could be used in the development of new drugs or as a tool for studying disease mechanisms .
Industry: In industry, this compound is used in the production of various chemicals and materials. It may be employed in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
- tert-Butyl (2-(pyrrolidin-3-yl) ethyl)carbamate
- tert-Butyl 5-tosyl-5H-pyrrolo [2,3-b]pyrazin-2-ylcarbamate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness: tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity .
Propiedades
Fórmula molecular |
C20H33N3O2 |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
tert-butyl N-ethyl-N-[3-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C20H33N3O2/c1-7-23(19(24)25-20(4,5)6)18-16(10-8-12-21-18)17-11-9-13-22(17)14-15(2)3/h8,10,12,15,17H,7,9,11,13-14H2,1-6H3 |
Clave InChI |
NYWBWKJZSPNJBV-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=C(C=CC=N1)C2CCCN2CC(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


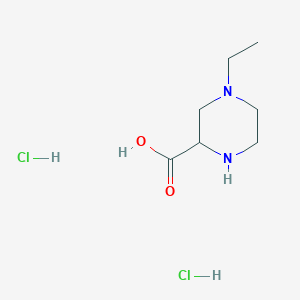



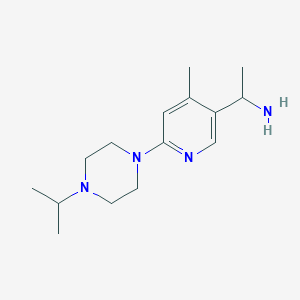
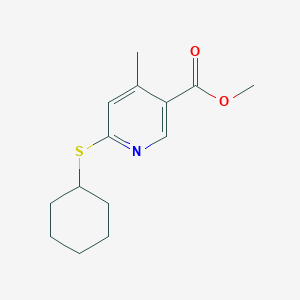
![(7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11799533.png)
